5-Amino-1-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an amino group, a dimethylaminoethyl side chain, and a tetrahydropyrimidine-2,4-dione core. Its structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(dimethylamino)ethylamine with a suitable precursor, such as a pyrimidine derivative, under conditions that promote the formation of the tetrahydropyrimidine ring. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for efficiency and cost-effectiveness, with considerations for the scalability of the reaction, purification methods, and waste management. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The amino and dimethylaminoethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
5-Amino-1-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme interactions, protein binding, and cellular processes.
Medicine: The compound’s potential therapeutic properties are explored in drug development and pharmacological research.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products .
Mechanism of Action
The mechanism of action of 5-Amino-1-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5-Amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione
- 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol
Uniqueness
5-Amino-1-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of functional groups and its tetrahydropyrimidine core. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
Molecular Formula |
C8H14N4O2 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-amino-1-[2-(dimethylamino)ethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H14N4O2/c1-11(2)3-4-12-5-6(9)7(13)10-8(12)14/h5H,3-4,9H2,1-2H3,(H,10,13,14) |
InChI Key |
JDQZORWARDEBEB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=C(C(=O)NC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.